

Application Note: Structural Elucidation of Hydroxyalbendazole using NMR Spectroscopy

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Compound of Interest

Compound Name: Hydroxyalbendazole

Cat. No.: B1485944

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Introduction

Hydroxyalbendazole is a primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. The structural integrity and purity of this metabolite are critical for understanding its pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such pharmaceutical compounds. This document provides a detailed application note and protocol for the structural analysis of **hydroxyalbendazole** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Rationale for NMR in the Structural Analysis of Hydroxyalbendazole

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial relationships. For **hydroxyalbendazole**, NMR is crucial for:

- Confirming the core benzimidazole structure: Verifying the presence and substitution pattern of the bicyclic aromatic system.
- Identifying the carbamate moiety: Confirming the methyl carbamate group attached to the benzimidazole ring.

- Characterizing the hydroxypropylthio side chain: Differentiating it from the propylthio side chain of the parent drug, albendazole, and confirming the position of the hydroxyl group.
- Detecting and quantifying impurities: Ensuring the purity of the active pharmaceutical ingredient (API) or metabolite.

Predicted NMR Data for Hydroxyalbendazole

Disclaimer: Experimental NMR data for **hydroxyalbendazole** is not readily available in the public domain. The following tables present predicted ^1H and ^{13}C NMR chemical shifts. These values are estimations and should be used as a guide for spectral interpretation. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ^1H NMR Data

Atom Number	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-4	~7.5	d	1H
H-6	~7.2	d	1H
H-7	~7.3	dd	1H
NH (imidazole)	~12.0	br s	1H
NH (carbamate)	~11.5	br s	1H
OCH ₃	~3.7	s	3H
S-CH ₂	~3.0	t	2H
CH ₂	~1.9	m	2H
CH ₂ -OH	~3.6	t	2H
OH	Variable	br s	1H

Predicted in DMSO-d₆ at 400 MHz.

Predicted ^{13}C NMR Data

Atom Number	Predicted Chemical Shift (ppm)
C-2	~155
C-4	~115
C-5	~135
C-6	~120
C-7	~118
C-8a	~140
C-4a	~130
C=O	~158
OCH ₃	~52
S-CH ₂	~32
CH ₂	~30
CH ₂ -OH	~60

Predicted in DMSO-d₆ at 100 MHz.

Experimental Protocols

Sample Preparation

- Weighing the sample: Accurately weigh 5-10 mg of **hydroxyalbendazole** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Solvent selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for albendazole and its metabolites.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

- Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

1D NMR Spectroscopy

¹H NMR Spectroscopy

- Instrument: 400 MHz (or higher) NMR spectrometer
- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16-64 (depending on sample concentration)
- Processing:
 - Apply a line broadening of 0.3 Hz.
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

- Instrument: 100 MHz (or higher) NMR spectrometer
- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
- Acquisition Parameters:

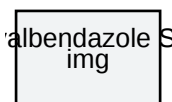
- Spectral Width: 240 ppm
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Processing:
 - Apply a line broadening of 1-2 Hz.
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the solvent peak (DMSO- d_6 at 39.52 ppm).

2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

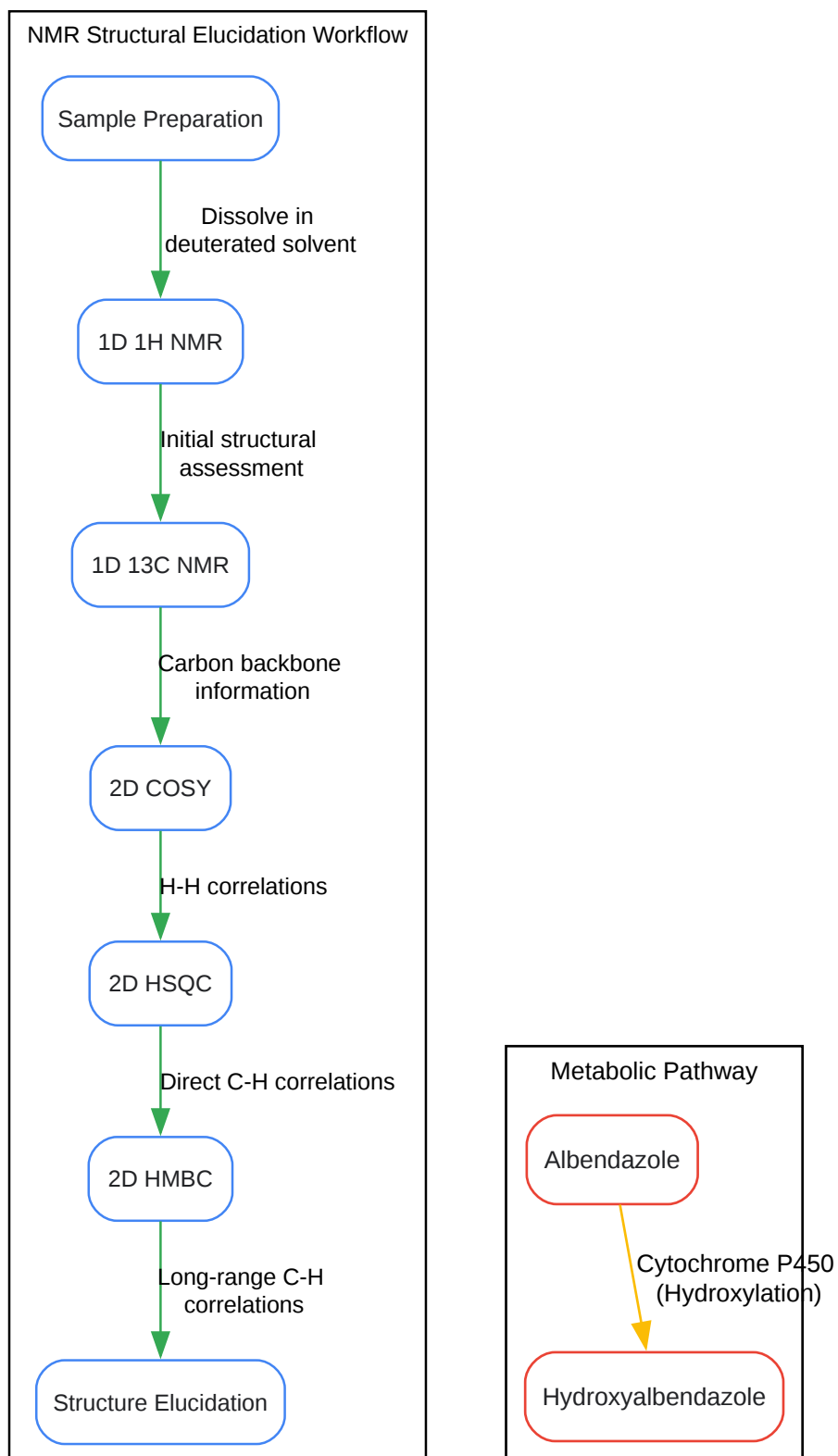
- COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, particularly within the propyl side chain and the aromatic ring.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizations



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Caption: Chemical structure of **Hydroxyalbendazole**.



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